molecular formula C17H12ClFN2OS B2393911 N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide CAS No. 671198-57-5

N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide

Cat. No.: B2393911
CAS No.: 671198-57-5
M. Wt: 346.8
InChI Key: QTVFRJTWJRPERT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline ring system substituted with a chloro-fluorophenyl group and a sulfanylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2-chloroquinoline-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide is unique due to its combination of a quinoline ring with a sulfanylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c18-13-9-12(6-7-14(13)19)20-16(22)10-23-17-8-5-11-3-1-2-4-15(11)21-17/h1-9H,10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVFRJTWJRPERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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